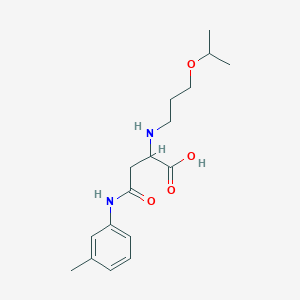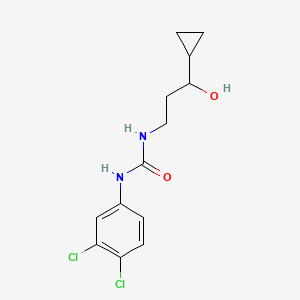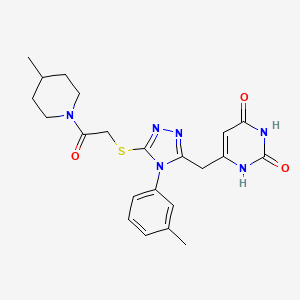
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid, also known as MTIP, is a chemical compound that has been widely studied for its potential therapeutic applications. MTIP belongs to a class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes that play a key role in various biological processes.
Wirkmechanismus
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid works by inhibiting the activity of proteases, which are enzymes that break down proteins. Proteases play a key role in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of proteases, 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can prevent the progression of cancer and other diseases.
Biochemical and Physiological Effects:
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has been shown to have several biochemical and physiological effects. It can inhibit the activity of proteases, which can prevent the progression of cancer and other diseases. 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can also induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. Additionally, 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can be toxic at high concentrations, and it can also be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for research on 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Researchers are also interested in exploring its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the development of new protease inhibitors that are based on the structure of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid.
Synthesemethoden
The synthesis of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves the use of several chemical reactions. The first step involves the reaction of m-toluidine with acetic anhydride to form N-acetylm-toluidine. This is followed by the reaction of N-acetylm-toluidine with 3-isopropoxypropylamine to form N-(3-isopropoxypropyl)-N-acetylm-toluidine. The final step involves the reaction of N-(3-isopropoxypropyl)-N-acetylm-toluidine with ethyl chloroformate to form 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid.
Wissenschaftliche Forschungsanwendungen
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has been shown to inhibit the activity of proteases that are involved in the progression of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
4-(3-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-12(2)23-9-5-8-18-15(17(21)22)11-16(20)19-14-7-4-6-13(3)10-14/h4,6-7,10,12,15,18H,5,8-9,11H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMADDKGXYZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2906593.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2906594.png)


![6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2906597.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate](/img/structure/B2906601.png)
![Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2906602.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2906603.png)
![N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2906605.png)

![6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2906607.png)
![(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2906612.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2906614.png)